3-(3-fluorophenoxy)-N-methylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 |
InChI Key |
GZRBBRVTYNVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Fluorophenoxy N Methylpropan 1 Amine
Historical and Pioneering Synthetic Routes
The early synthetic strategies for 3-(3-fluorophenoxy)-N-methylpropan-1-amine are intrinsically linked to the development of fluoxetine (B1211875) and related aryloxyphenylpropylamines. Pioneering work in this area often involved multi-step sequences that, while effective, were not always optimized for yield, selectivity, or industrial scale-up.
One of the foundational approaches involved a Williamson ether synthesis, a classic method for forming ethers. This route typically begins with the reaction of 3-fluorophenol (B1196323) with a suitable three-carbon electrophile. A common precursor, 3-chloro-N-methylpropan-1-amine, can be reacted with the sodium salt of 3-fluorophenol (formed by treating 3-fluorophenol with a strong base like sodium hydride) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Another historical approach is analogous to the early synthesis of fluoxetine, which utilized a Mannich reaction followed by reduction and etherification. While not directly applied to the 3-fluoro analogue in early literature, this pathway provides a conceptual framework. For instance, a Mannich reaction of an appropriate ketone with formaldehyde (B43269) and methylamine (B109427) would generate a β-aminoketone, which could then be reduced to the corresponding amino alcohol. Subsequent etherification with a derivative of 3-fluorobenzene would yield the target compound. These initial methods, while groundbreaking, often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.
Modern and Optimized Synthetic Strategies
Chemo- and Regioselective Approaches
Achieving high chemo- and regioselectivity is crucial in the synthesis of multifunctional molecules like this compound. One of the key challenges in the synthesis of related aminophenol derivatives is the selective alkylation of the hydroxyl group over the amino group, or vice versa.
A common strategy to achieve selective O-alkylation of an aminophenol precursor involves the protection of the more nucleophilic amino group. For example, the amino group can be converted into a less reactive imine by reaction with an aldehyde, such as benzaldehyde. The resulting Schiff base can then undergo selective O-alkylation. Subsequent hydrolysis of the imine group regenerates the amine, affording the desired O-alkylated product with high regioselectivity.
Conversely, for selective N-alkylation, reductive amination of an appropriate aldehyde or ketone is a widely used and highly effective method. For instance, 3-(3-fluorophenoxy)propanal (B12071029) can be reacted with methylamine to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the target secondary amine. This one-pot procedure is highly chemoselective for the formation of the N-C bond.
Stereoselective and Enantioselective Synthesis
While this compound itself is not chiral, the synthesis of chiral analogues, such as those with a stereocenter at the benzylic position (as in fluoxetine), has been a major focus of research. These stereoselective and enantioselective methods are highly relevant as they can be adapted for the synthesis of specific stereoisomers of related compounds.
Numerous approaches have been developed for the enantioselective synthesis of the core 3-amino-1-phenyl-1-propanol scaffold, a key precursor to many aryloxyphenylpropylamines. These methods include:
Asymmetric Reduction of Ketones: The enantioselective reduction of a prochiral ketone, such as 3-(methylamino)-1-phenylpropan-1-one, using chiral catalysts is a prominent strategy. Catalytic systems based on ruthenium with chiral ligands like BINAP have proven effective in producing the desired chiral amino alcohol with high enantiomeric excess.
Enzymatic Resolutions: Enzymes, particularly lipases, can be used to resolve racemic mixtures of key intermediates. For example, a racemic alcohol precursor can be selectively acylated by an enzyme, allowing for the separation of the two enantiomers.
Asymmetric Epoxidation and Ring-Opening: The Sharpless asymmetric epoxidation of an allylic alcohol can be used to create a chiral epoxide intermediate. Subsequent regioselective ring-opening with an appropriate nucleophile can establish the desired stereochemistry.
These enantioselective strategies are crucial for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic profiles compared to their racemic counterparts.
Novel Synthetic Catalysis and Green Chemistry Applications
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound. globaljournals.org The focus is on developing more sustainable processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. globaljournals.org
One area of innovation is the use of novel catalytic systems. For the N-methylation of primary amines, traditional methods often rely on stoichiometric amounts of hazardous reagents like methyl iodide or dimethyl sulfate. Modern approaches utilize more environmentally benign methylating agents, such as methanol (B129727), in the presence of a suitable catalyst. For instance, supported iridium catalysts have been shown to efficiently catalyze the N-methylation of amines with methanol, with water being the only byproduct. rsc.org
The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile and toxic organic solvents. The development of reactions that can be performed in greener solvents, such as water, ethanol, or even under solvent-free conditions, is a key goal. For example, replacing hazardous solvents in the initial steps of fluoxetine synthesis with water has been explored to reduce the environmental impact of the process.
Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Reactions with high atom economy, such as catalytic hydrogenations and reductive aminations, are preferred over those that generate significant amounts of byproducts.
Precursor Chemistry and Intermediate Compound Synthesis
Key Precursors for the Propanamine Chain:
3-Chloro-N-methylpropan-1-amine: This is a common building block for introducing the N-methylpropanamine moiety. It can be synthesized from 3-amino-1-propanol by N-methylation followed by chlorination, or from 3-chloropropionyl chloride by reaction with methylamine and subsequent reduction.
3-(3-Fluorophenoxy)propanal: This aldehyde can be prepared by the oxidation of the corresponding alcohol, 3-(3-fluorophenoxy)propan-1-ol. The alcohol, in turn, can be synthesized from 3-fluorophenol and a suitable three-carbon synthon like 3-chloropropanol.
3-(3-Fluorophenoxy)propyl chloride: This alkyl halide is another important intermediate that can be prepared from 3-(3-fluorophenoxy)propan-1-ol by reaction with a chlorinating agent such as thionyl chloride.
Synthesis of the Aryloxy Moiety Precursor:
3-Fluorophenol: This is a fundamental starting material. Its synthesis can be achieved through various methods, including the diazotization of 3-fluoroaniline (B1664137) followed by hydrolysis.
The following table summarizes some key precursors and their synthetic routes.
| Precursor | Synthetic Route |
| 3-Chloro-N-methylpropan-1-amine | From 3-amino-1-propanol via N-methylation and chlorination. |
| 3-(3-Fluorophenoxy)propanal | Oxidation of 3-(3-fluorophenoxy)propan-1-ol. |
| 3-(3-Fluorophenoxy)propyl chloride | Chlorination of 3-(3-fluorophenoxy)propan-1-ol with thionyl chloride. |
| 3-Fluorophenol | Diazotization of 3-fluoroaniline followed by hydrolysis. |
Process Chemistry Considerations for Scalable Synthesis
The transition of a synthetic route from the laboratory to industrial-scale production introduces a new set of challenges that fall under the purview of process chemistry. For the scalable synthesis of this compound, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.
Cost of Goods (COGs): The cost of raw materials, reagents, solvents, and catalysts is a primary driver in process development. The selection of inexpensive and readily available starting materials is paramount.
Process Safety: A thorough safety assessment of all reaction steps is essential. This includes identifying potential hazards such as exothermic reactions, the use of flammable or toxic reagents, and the formation of unstable intermediates.
Reaction Optimization: Reaction conditions, including temperature, pressure, reaction time, and catalyst loading, must be optimized to maximize yield and throughput while minimizing the formation of impurities.
Work-up and Purification: The isolation and purification of the final product must be robust and scalable. This may involve developing efficient extraction, crystallization, or distillation procedures to achieve the desired purity.
Waste Management: The environmental impact of the process is a significant consideration. Minimizing waste generation and developing effective methods for waste treatment and disposal are crucial aspects of a sustainable manufacturing process.
The development of a scalable synthesis often involves a multidisciplinary team of chemists and chemical engineers to address these complex challenges.
Structural Characterization and Conformational Analysis of 3 3 Fluorophenoxy N Methylpropan 1 Amine
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to elucidating the precise structure of the molecule, from its atomic framework to the distribution of electrons.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The predicted spectra for 3-(3-fluorophenoxy)-N-methylpropan-1-amine are detailed below.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets due to the protons on the fluorophenyl ring, with their chemical shifts and splitting patterns influenced by the fluorine and phenoxy substituents. The aliphatic propyl chain would show three distinct signals, each coupled to its neighbors. The N-methyl group would likely appear as a singlet, though it could show coupling to the N-H proton under certain conditions. The N-H proton signal is typically broad and its position is solvent-dependent.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (C2, C4, C5, C6) | 6.7 - 7.3 | Multiplet (m) |
| O-CH₂ (H1') | ~4.1 | Triplet (t) |
| CH₂-CH₂-CH₂ (H2') | ~2.1 | Quintet (quint) |
| N-CH₂ (H3') | ~2.9 | Triplet (t) |
| N-H | Variable (1.0 - 3.0) | Broad Singlet (br s) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons would also show smaller couplings to the fluorine. The chemical shifts of the aliphatic carbons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. docbrown.infodocbrown.info
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-F (C3) | ~163 (doublet, ¹JCF ≈ 245 Hz) |
| C-O (C1) | ~159 |
| Aromatic CHs | 105 - 131 |
| O-CH₂ (C1') | ~68 |
| CH₂-CH₂-CH₂ (C2') | ~28 |
| N-CH₂ (C3') | ~48 |
¹⁹F NMR Spectroscopy: In a proton-decoupled ¹⁹F NMR spectrum, a single signal would be expected for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, typically in the range of -110 to -130 ppm relative to a CFCl₃ standard.
2D NMR Spectroscopy: To confirm the assignments, various 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the -O-CH₂-CH₂-CH₂-N- proton spin system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the aliphatic chain's ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the propyl chain to the phenoxy oxygen and the methyl group to the nitrogen.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the compound. For the molecular formula C₁₀H₁₄FNO, the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 184.1132 g/mol .
The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, the most prominent fragmentation pathway is expected to be alpha-cleavage, a characteristic fragmentation for amines. libretexts.org This process involves the cleavage of the C-C bond adjacent to the nitrogen atom. wikipedia.org
Primary Fragmentation Pathway (Alpha-Cleavage): The ionization process typically removes a lone-pair electron from the nitrogen atom, forming a radical cation. Subsequent cleavage of the bond between the alpha and beta carbons (C2' and C3') results in a neutral radical and a stable, resonance-stabilized iminium cation.
[M]⁺˙ → [CH₂(CH₂)₂O-Ph-F]˙ + [CH₂=NHCH₃]⁺
This alpha-cleavage would produce a base peak at a mass-to-charge ratio (m/z) of 44.05, corresponding to the N-methyliminium cation.
Other potential fragmentations include cleavage at the ether bond, leading to ions corresponding to the fluorophenoxy group (m/z 111) and the propanamine side chain.
Expected Fragments in Mass Spectrometry
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 183 | [M]⁺˙ | Molecular Ion |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage |
| 111 | [C₆H₄FO]⁺ | Cleavage of the C-O ether bond |
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. A medium, somewhat broad absorption between 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. Aliphatic and aromatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹, respectively. A strong absorption band around 1250 cm⁻¹ would be characteristic of the aryl-alkyl ether C-O stretching, and a very strong band around 1100-1200 cm⁻¹ would correspond to the C-F stretch.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, being particularly sensitive to the non-polar bonds. The aromatic C=C stretching vibrations around 1600 cm⁻¹ and the symmetric skeletal vibrations of the molecule would likely produce strong signals in the Raman spectrum.
Predicted IR/Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium, broad (IR) |
| Aromatic C-H Stretch | 3010 - 3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong (IR, Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |
| Aryl-Alkyl C-O Stretch | 1200 - 1260 | Strong (IR) |
| C-F Stretch | 1100 - 1200 | Very Strong (IR) |
The UV-Visible spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the 3-fluorophenoxy group. Substituted benzene (B151609) rings typically exhibit absorption bands in the UV region. It is expected that this compound would show a primary absorption maximum (λmax) around 270-280 nm, with a possible shoulder peak, arising from π→π* transitions within the aromatic ring. The N-methylpropan-1-amine portion of the molecule does not absorb significantly in the near-UV or visible range.
X-ray Crystallography and Solid-State Structure Elucidation
While no published crystal structure for this compound is available, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. If a suitable single crystal could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice.
Key structural features that would be determined include the orientation of the propyl chain relative to the plane of the aromatic ring and the conformation around the C-O and C-N bonds. Furthermore, the analysis would reveal the details of intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group as a donor and the ether oxygen, amine nitrogen, or fluorine atom of a neighboring molecule as a potential acceptor. Pi-stacking interactions between the aromatic rings could also play a role in the crystal packing.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. This phenomenon is common for flexible organic molecules like this compound. Different polymorphs can arise from varying crystallization conditions, such as the choice of solvent, the rate of cooling, or the temperature.
Each polymorph would have a unique crystal lattice and, consequently, different physical properties, including melting point, density, and solubility. A comprehensive study would involve screening for polymorphs by crystallizing the compound from a variety of solvents under different conditions. The resulting solid forms would be analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystal lattices and Differential Scanning Calorimetry (DSC) to detect different melting points and phase transitions.
Co-crystal and Salt Form Structural Analysis
The formation of co-crystals and salts is a common strategy to modulate the physicochemical properties of amine-containing compounds. X-ray crystallography of such forms reveals detailed information about the molecule's three-dimensional structure and how it interacts with other molecules.
For a closely related compound, fluoxetine (B1211875) hydrochloride, crystallographic studies have shown that the propanamine side-chain adopts a folded conformation rather than a fully extended one. nih.gov In the solid state, the planes of the two aromatic rings are skewed, preventing intramolecular ring-stacking interactions. nih.gov The dihedral angle of the C1-C2-C3-O4 linkage in fluoxetine hydrochloride is reported to be 60.6°, indicating a gauche conformation. nih.gov It is plausible that this compound, when crystallized as a hydrochloride salt, would exhibit similar conformational preferences, dictated by the minimization of torsional strain and the optimization of intermolecular hydrogen bonding and van der Waals forces.
A hypothetical data table for a hydrochloride salt of this compound, based on typical crystallographic data, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound HCl
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 8.912 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 1702.3 |
| Z | 4 |
Computational Conformational Analysis
Computational methods are powerful tools for exploring the full range of conformations a flexible molecule like this compound can adopt in different environments.
Molecular Mechanics and Force Field Calculations
Molecular mechanics (MM) methods provide a computationally efficient way to explore the potential energy surface of a molecule. These calculations on analogous structures, such as fluoxetine and nisoxetine, have revealed a preference for 'folded-extended' conformations of the phenethylamine (B48288) backbone. nih.gov For this compound, MM calculations would likely identify several low-energy conformers. The key dihedral angles that would be systematically varied include the rotation around the C-O ether bond and the C-C bonds of the propyl chain. The resulting energy map would highlight the global and local energy minima, representing the most stable conformations.
Density Functional Theory (DFT) and Quantum Chemical Methods
Density Functional Theory (DFT) offers a higher level of theory for conformational analysis, providing more accurate energies and electronic structure information. DFT calculations would be employed to optimize the geometries of the low-energy conformers identified by molecular mechanics. These calculations can also predict various spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the predicted conformations. For phenoxypropanamine derivatives, DFT is crucial for accurately modeling the electronic effects of the fluorine substituent on the phenoxy ring and its influence on the conformational preferences of the molecule.
Table 2: Hypothetical Relative Energies of Conformers of this compound from DFT Calculations
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Gauche) | 65° | 0.00 |
| 2 (Anti) | 180° | 1.52 |
Molecular Dynamics Simulations for Conformational Landscape
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule over time, taking into account solvent effects and temperature. MD simulations of selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of molecules to which this compound is structurally related, have been used to study their interactions with their biological targets. rsc.orgrsc.org An MD simulation of this compound in an aqueous solution would reveal the transitions between different conformational states and the timescale of these changes. This would provide a comprehensive understanding of the molecule's flexibility and the predominant conformations present under physiological conditions. The simulation would track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its stability and the fluctuations in key dihedral angles to map the accessible conformational space.
Molecular Interactions and Recognition Mechanisms of 3 3 Fluorophenoxy N Methylpropan 1 Amine
Theoretical Frameworks of Ligand-Target Recognition
The binding of ligands like 3-(3-fluorophenoxy)-N-methylpropan-1-amine to the serotonin (B10506) transporter (SERT) is governed by a combination of non-covalent interactions. These interactions collectively stabilize the ligand within the binding pocket, leading to the inhibition of serotonin reuptake. The key theoretical principles at play include:
Electrostatic Interactions: The protonated secondary amine of the propyl-amine chain is crucial for binding. It forms a key salt bridge with a negatively charged residue, typically an aspartate (Asp98), in the central binding site (S1) of SERT. biorxiv.org
Hydrogen Bonding: The amine group can also act as a hydrogen bond donor, interacting with the backbone or side-chain atoms of nearby amino acids. biorxiv.org
π-π Stacking and Cation-π Interactions: The two aromatic rings—the phenyl ring and the 3-fluorophenoxy ring—are essential for high-affinity binding. These rings engage in π-π stacking interactions with aromatic residues within the binding pocket, such as Tyrosine (Tyr176) and Phenylalanine (Phe335). biorxiv.org Furthermore, the positive charge on the amine can engage in cation-π interactions with these same aromatic residues, further anchoring the ligand.
Halogen Bonding: The fluorine atom on the phenoxy ring can participate in halogen bonding, where the electropositive crown of the halogen interacts with a nucleophilic partner, such as a backbone carbonyl oxygen, potentially influencing binding affinity and selectivity. The substitution pattern on the phenoxy ring is known to be a critical determinant of potency. For instance, the trifluoromethyl group in the para-position of fluoxetine (B1211875) results in a six-fold increase in potency compared to the non-fluorinated parent compound, highlighting the significance of halogen substituents. longdom.org
Computational Modeling of Interaction Sites
In the absence of a dedicated crystal structure for this compound bound to SERT, computational modeling based on available transporter structures and data from analogous compounds provides significant insight into its binding mode.
Molecular docking simulations of fluoxetine and related SSRIs into homology models and crystal structures of SERT have consistently identified a primary binding site, often referred to as the S1 or central site. researchgate.netnih.gov This is the same site where the natural substrate, serotonin, binds.
Docking studies predict that the protonated amine of the ligand is positioned to form a strong ionic interaction with the side chain of Aspartate 98 (Asp98). biorxiv.org The phenyl ring and the substituted phenoxy ring orient themselves to fit within a cavity lined by key aromatic residues. For fluoxetine, the trifluoromethyl-substituted phenoxy ring is predicted to form π-stacking interactions with Phe335, while the unsubstituted phenyl ring interacts with Tyr176. biorxiv.org
Table 1: Key Interacting Residues in the SERT S1 Binding Pocket Identified by Docking Studies of Fluoxetine Analogues
| Interacting Residue | Type of Interaction |
| Aspartate 98 (Asp98) | Ionic Bond / Salt Bridge with protonated amine |
| Tyrosine 176 (Tyr176) | π-π Stacking with phenyl ring, Cation-π |
| Phenylalanine 335 (Phe335) | π-π Stacking with substituted phenoxy ring |
| Isoleucine 172 (Ile172) | Hydrophobic Interaction |
| Glycine 100 (Gly100) | van der Waals Interactions |
| Valine 340 (Val340) | Hydrophobic Interaction |
This table is generated based on data from docking studies of fluoxetine and paroxetine. biorxiv.org
A pharmacophore model represents the three-dimensional arrangement of essential features a molecule must possess to exhibit a specific biological activity. For SERT inhibitors of the phenoxy-phenyl-propylamine class, several consistent pharmacophore models have been developed. nih.govresearchgate.netbiorxiv.org
These models generally consist of four key features:
A Positive Ionizable (PI) Feature: Corresponding to the protonated secondary amine.
Two Aromatic Ring (RA) Features: One for the phenyl ring and one for the substituted phenoxy ring.
The spatial relationship between these features is critical. The distance and angles between the amine, the centroid of the aromatic rings, and the hydrophobic regions define the specific geometry required to fit optimally within the SERT S1 binding site. The structure of this compound aligns perfectly with this established pharmacophore for high-affinity SERT inhibition. researchgate.net
Binding free energy calculations are computational methods used to estimate the strength of the interaction between a ligand and its target. While specific calculations for this compound are not publicly available, studies on fluoxetine provide a framework for understanding the energetic contributions to binding.
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to dissect the total binding free energy (ΔG_bind) into its constituent parts.
ΔG_bind = ΔE_vdw + ΔE_elec + ΔG_solv
Where:
ΔE_vdw (van der Waals energy) and ΔE_elec (electrostatic energy) represent the gas-phase interaction energies. For fluoxetine analogues, these terms are typically large and favorable, driven by the hydrophobic and electrostatic interactions described above.
ΔG_solv is the solvation free energy, which includes the energetic cost of desolvating the ligand and the binding site.
Docking studies on fluoxetine have reported binding energy scores in the range of -8.5 kcal/mol, indicating a strong and favorable interaction with the SERT. semanticscholar.org It is anticipated that this compound would exhibit a similarly favorable, though quantitatively different, binding free energy.
In Vitro Ligand Binding Assays with Purified Macromolecules
The most direct measure of a ligand's affinity for its target is determined through in vitro binding assays. These experiments typically use cell membranes expressing the target transporter (e.g., hSERT) and measure the ability of a test compound to displace a known radiolabeled ligand.
The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not widely published, data for fluoxetine and other structurally related compounds provide a strong basis for estimation and comparison.
Structure-activity relationship (SAR) studies on phenoxy-phenyl-propylamine derivatives have shown that the nature and position of the substituent on the phenoxy ring significantly impact binding affinity at SERT. nih.govnih.gov
Table 2: In Vitro Binding Affinities (Ki, nM) of Representative Phenoxy-Phenyl-Propylamine Analogues at Human Monoamine Transporters
| Compound | Phenoxy Substitution | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 4-Trifluoromethyl | 1.1 | 130 | 1100 |
| Nisoxetine | 2-Methoxy | 120 | 0.8 | 3400 |
| Atomoxetine | 2-Methyl | 77 | 5 | 1451 |
| Unsubstituted | None | ~6.6 | ~140 | >1000 |
Data compiled from multiple sources for illustrative purposes. Absolute values may vary between studies.
The data show that a 4-trifluoromethyl group (Fluoxetine) confers high affinity and selectivity for SERT. The position of the substituent is critical; moving a group to the 2-position (ortho), as in Nisoxetine and Atomoxetine, dramatically shifts selectivity towards the norepinephrine (B1679862) transporter (NET). The 3-fluoro (meta) substitution on this compound is therefore expected to retain high affinity for SERT, though its precise Ki value and selectivity profile relative to fluoxetine would require direct experimental determination.
Ligand Competition Studies
Ligand competition assays are crucial in pharmacology and medicinal chemistry to determine the binding affinity and selectivity of a compound for a specific receptor or transporter. These studies typically involve measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest. The resulting data, often expressed as an inhibition constant (Ki) or IC50 value, provides quantitative insight into the ligand's potency.
However, an exhaustive search of scientific databases and research publications did not yield any specific ligand competition studies for this compound. Consequently, no data is available to populate a table of binding affinities for key biological targets, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine (B1211576) transporter (DAT), which are common targets for structurally related phenoxy-propanamine compounds. Without such studies, the binding profile and selectivity of this specific compound remain uncharacterized.
Structural Requirements for Molecular Complementarity
Understanding the structural requirements for molecular complementarity involves analyzing how the three-dimensional shape and chemical properties of a molecule, such as this compound, allow it to bind to its biological target. This is typically elucidated through structure-activity relationship (SAR) studies, where systematic modifications of the molecule's structure are correlated with changes in its biological activity.
For the phenoxy-propanamine scaffold, key structural features that generally influence molecular complementarity include:
The Phenoxy Ring: The nature and position of substituents on this ring are critical. In this case, the fluorine atom at the 3-position (meta-position) would influence the electronic distribution and lipophilicity of the ring, potentially affecting interactions with the target protein.
The Propan-1-amine Chain: The length and flexibility of this three-carbon chain are often optimal for positioning the terminal amine group for crucial interactions within the binding pocket of monoamine transporters.
The N-methyl Group: The presence of a methyl group on the terminal amine (a secondary amine) can significantly impact binding affinity and selectivity compared to primary or tertiary amines.
Despite these general principles derived from related compounds, specific SAR studies for this compound are not available in the reviewed literature. Research that systematically alters the position of the fluorine atom, modifies the alkyl chain, or changes the substitution on the nitrogen atom for this specific compound has not been published. Therefore, a detailed discussion of the precise structural requirements for its molecular complementarity cannot be provided.
Structure Activity Relationship Sar Studies of 3 3 Fluorophenoxy N Methylpropan 1 Amine Analogs
Identification of Key Structural Moieties for Interaction
The molecular architecture of 3-(3-fluorophenoxy)-N-methylpropan-1-amine contains several key structural features that are considered essential for its high-affinity interaction with the serotonin (B10506) transporter. wordpress.com The primary moieties responsible for its activity include:
The Phenoxy Ring: This aromatic ring, particularly with its substituent, is a critical element for binding.
The Trifluoromethyl Group: Located at the para-position of the phenoxy ring, this electron-withdrawing group is crucial for potency and selectivity. Its presence is thought to facilitate interaction with a hydrophobic pocket on the serotonin transporter. wordpress.comlongdom.org The substitution of this group can dramatically alter the compound's pharmacological profile. researchgate.net
The Propylamine Side Chain: The three-carbon chain connecting the phenoxy ring and the amine group provides the correct spatial arrangement for the molecule to fit within the transporter's binding site. A folded three-dimensional conformation of this chain is believed to be essential for a high-affinity interaction. wordpress.com
The Secondary Amine: The protonatable nitrogen atom of the N-methylamino group is a vital interaction point, likely forming an ionic bond with an acidic residue (such as an aspartate) in the binding site of the SERT. Studies replacing this group have shown it is important for the compound's activity. nih.gov
Impact of Substituent Effects on Molecular Recognition
Modifications to the core structure of this compound have profound effects on its affinity and selectivity for the serotonin transporter. These effects can be categorized based on their electronic, steric, and lipophilic properties.
The electronic nature of substituents, particularly on the phenoxy ring, is a primary determinant of biological activity. The para-trifluoromethyl (-CF3) group in this compound is a strong electron-withdrawing group that significantly enhances potency. longdom.org SAR studies show that this specific substitution provides a six-fold increase in potency compared to the non-fluorinated parent compound. longdom.org
The position of the substituent is also critical for selectivity. The switch from a para-trifluoromethyl group (as in this compound) to an ortho-methoxy group results in a compound, Nisoxetine, which is a potent and highly selective norepinephrine (B1679862) transporter (NET) inhibitor, demonstrating how subtle electronic and positional changes can shift selectivity from SERT to NET. researchgate.net
| Compound | Phenoxy Ring Substituent | Primary Target |
|---|---|---|
| This compound | para-Trifluoromethyl | SERT |
| Nisoxetine | ortho-Methoxy | NET |
| Duloxetine Analog (Compound 30 in source) | para-Trifluoromethyl and ortho-Methoxy | SERT and NET |
Steric hindrance, or the size and shape of the molecule and its substituents, influences how well the compound fits into the transporter's binding pocket. The shift in selectivity between this compound and Nisoxetine is not only due to electronic effects but also the steric placement of the substituent at the ortho- versus the para-position. researchgate.net
The size of the substituent on the nitrogen atom is also a key factor. While replacing the N-methyl group with a slightly larger N-propyl group can yield compounds with similar activity in some assays, introducing much bulkier groups like N-phenyl or N-(4-trifluoromethyl)benzyl leads to inactive compounds. nih.gov This suggests that the binding pocket has specific steric limitations around the amine group.
| N-Substituent | Relative Anti-Inflammatory Activity (TLR3) |
|---|---|
| -CH₃ (Methyl) | Active (IC₅₀ = 4.76 µM) |
| -CH₂CH₂CH₃ (Propyl) | Nearly same activity as Methyl |
| -CH₂(pyridin-3-yl) (Pyridin-3-ylmethyl) | Nearly same activity as Methyl |
| -C₆H₅ (Phenyl) | Inactive |
| -CH₂(C₆H₄)-4-CF₃ ((4-trifluoromethyl)benzyl) | Inactive |
Lipophilicity, the ability of a compound to dissolve in fats or lipids, is crucial for crossing the blood-brain barrier and for interacting with hydrophobic regions of the target protein. The trifluoromethyl group is highly lipophilic and is hypothesized to interact favorably with a hydrophobic pocket within the serotonin transporter, contributing significantly to the compound's high binding affinity. wordpress.com Altering the lipophilicity of the molecule by changing substituents can impact its pharmacokinetic profile and its affinity for the transporter.
Stereochemical Influence on Binding Interactions
This compound possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-(3-fluorophenoxy)-N-methylpropan-1-amine. mdpi.com The compound is used clinically as a racemic mixture, containing equal amounts of both enantiomers. mdpi.com
Interestingly, multiple studies have found that both the (R)- and (S)-enantiomers are approximately equipotent in their ability to inhibit serotonin reuptake in vitro. researchgate.netnih.gov This suggests that the specific stereochemistry at this center is not a primary determinant for binding to the SERT.
| Compound | Relative SERT Inhibition Potency |
|---|---|
| (R)-3-(3-fluorophenoxy)-N-methylpropan-1-amine | Potent |
| (S)-3-(3-fluorophenoxy)-N-methylpropan-1-amine | Potent (approx. equal to R-enantiomer) |
| (R)-Norfluoxetine (metabolite) | Less Potent |
| (S)-Norfluoxetine (metabolite) | More Potent |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For selective serotonin reuptake inhibitors, QSAR models are developed to predict the SERT-inhibiting activity of novel analogs based on a range of calculated physicochemical descriptors, such as electronic, steric, and hydrophobic parameters. researchgate.netnih.gov
These models are built using a training set of molecules with known structures and biological activities. Once validated, the QSAR model can be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted potency and desired selectivity profile. nih.gov For analogs of this compound, QSAR studies help to rationalize the observed SAR data—such as the importance of the trifluoromethyl group and the effects of other substituents—and to guide the design of new molecules with potentially improved therapeutic properties. researchgate.net
2D-QSAR Methodologies
Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are instrumental in identifying key molecular descriptors that influence the biological activity of a series of compounds. These models are built upon descriptors that can be calculated from the 2D representation of a molecule. For analogs of this compound, a variety of descriptors can be employed to construct a robust QSAR model. These descriptors fall into several categories, including electronic, steric, and topological properties.
A hypothetical 2D-QSAR study on a series of phenoxypropanamine analogs might involve the calculation of descriptors such as:
Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Kier & Hall connectivity indices (e.g., Chi indices) and the Balaban index, which quantify aspects of molecular size, shape, and branching.
Electronic Descriptors: These pertain to the electronic properties of the molecule. Hammett constants (σ) for substituents on the phenoxy ring can quantify their electron-donating or electron-withdrawing nature. Other descriptors include atomic charges and dipole moments.
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity (MR) are commonly used. LogP provides a measure of the compound's lipophilicity, which is often critical for its ability to cross biological membranes, while MR is related to the molecule's volume and polarizability.
A multiple linear regression (MLR) analysis can then be used to derive a mathematical equation that links these descriptors to the observed biological activity (e.g., pIC50 for SERT inhibition).
Table 1: Hypothetical 2D-QSAR Data for this compound Analogs
| Compound | R-group (at phenoxy ring) | pIC50 (SERT) | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) |
| 1 | 3-F | 8.5 | 3.2 | 55.4 | 0.34 |
| 2 | 4-F | 8.2 | 3.2 | 55.4 | 0.06 |
| 3 | 3-Cl | 8.7 | 3.7 | 60.3 | 0.37 |
| 4 | 4-Cl | 8.4 | 3.7 | 60.3 | 0.23 |
| 5 | 3-CH3 | 8.3 | 3.5 | 60.1 | -0.07 |
| 6 | 4-CH3 | 8.1 | 3.5 | 60.1 | -0.17 |
| 7 | H | 7.9 | 3.0 | 54.8 | 0.00 |
| 8 | 3-OCH3 | 8.4 | 2.9 | 61.0 | 0.12 |
| 9 | 4-OCH3 | 8.0 | 2.9 | 61.0 | -0.27 |
| 10 | 3-CN | 8.9 | 2.6 | 60.5 | 0.56 |
Note: The data in this table is hypothetical and for illustrative purposes.
From such a dataset, a 2D-QSAR equation might be derived, for instance: pIC50 = 0.6 * σ + 0.2 * LogP - 0.05 * MR + C
This hypothetical equation would suggest that electron-withdrawing groups (positive σ) and higher lipophilicity (LogP) are beneficial for activity, while increased bulk (MR) might be slightly detrimental.
3D-QSAR Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed understanding of SAR by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its target receptor.
For a series of this compound analogs, a 3D-QSAR study would typically involve the following steps:
Conformational Analysis and Alignment: A low-energy conformation for each molecule is generated, and the molecules are aligned based on a common substructure or a pharmacophore model.
Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. For CoMFA, steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at each grid point. CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
Partial Least Squares (PLS) Analysis: PLS regression is used to correlate the variations in the calculated fields with the variations in biological activity.
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity.
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours indicate regions where steric bulk is disfavored.
Electrostatic Contour Maps: Blue contours often highlight areas where positive charges are favorable, while red contours indicate regions where negative charges are preferred.
Table 2: Hypothetical Statistical Results of a 3D-QSAR Study on Phenoxypropanamine Analogs
| Model | q² (cross-validated r²) | r² (non-cross-validated) | Standard Error of Prediction (SEP) | F-statistic |
| CoMFA | 0.65 | 0.92 | 0.35 | 150.2 |
| CoMSIA | 0.71 | 0.95 | 0.29 | 185.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
A CoMFA analysis of this compound analogs might reveal that bulky substituents are not well-tolerated at the ortho position of the phenoxy ring (yellow contour), while an electron-withdrawing group at the meta position enhances activity (red contour in the vicinity of the fluorine atom).
Scaffold Hopping and Isosteric Replacements in Chemical Design
Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry for discovering novel chemotypes with improved properties while retaining the desired biological activity. These approaches are particularly valuable for moving away from a crowded patent landscape or for optimizing pharmacokinetic properties.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of key functional groups. For this compound, the phenoxypropanamine core could be replaced with various other scaffolds.
Table 3: Examples of Scaffold Hopping for the Phenoxypropanamine Core
| Original Scaffold | Hopped Scaffold | Rationale |
| Phenoxypropanamine | Phenyl-pyrazolyl-ethylamine | The pyrazole (B372694) ring can mimic the geometry and electronic properties of the phenoxy ether linkage while offering different substitution patterns and potentially improved metabolic stability. |
| Phenoxypropanamine | Indolyl-oxy-propanamine | The indole (B1671886) scaffold can provide additional interaction points with the target protein and alter the physicochemical properties of the molecule. |
| Phenoxypropanamine | Benzo[d]oxazol-yl-ethylamine | This bicyclic system can constrain the conformation of the side chain, potentially leading to increased potency and selectivity. |
Note: The examples in this table are hypothetical and for illustrative purposes.
Isosteric Replacements: Isosterism and bioisosterism involve the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity.
For this compound, isosteric replacements can be considered for various parts of the molecule:
Phenoxy Ring: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrimidine. This can influence the compound's polarity, solubility, and metabolic profile. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor.
Ether Linkage: The ether oxygen can be replaced with other linkers such as a sulfur atom (thioether), a methylene (B1212753) group, or an amide group. These changes can affect the flexibility and electronic properties of the molecule.
Fluorine Atom: The fluorine atom at the 3-position could be replaced with other small, electron-withdrawing groups like a chlorine atom, a cyano group, or a trifluoromethyl group to fine-tune the electronic properties and binding interactions.
Table 4: Examples of Isosteric Replacements for this compound
| Original Group | Isosteric Replacement | Potential Impact |
| Phenyl ring | Pyridyl ring | Increased polarity, potential for hydrogen bonding. |
| Ether oxygen (-O-) | Thioether (-S-) | Altered bond angles and lipophilicity. |
| 3-Fluoro substituent | 3-Cyano substituent | Stronger electron-withdrawing effect, potential for dipole interactions. |
Note: The examples in this table are hypothetical and for illustrative purposes.
By systematically applying these computational and medicinal chemistry strategies, researchers can explore the chemical space around this compound to design novel analogs with enhanced potency, selectivity, and drug-like properties.
Analytical Methodologies for the Characterization and Quantification of 3 3 Fluorophenoxy N Methylpropan 1 Amine
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and quantification of 3-(3-fluorophenoxy)-N-methylpropan-1-amine from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this fluorinated aromatic amine.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone of pharmaceutical analysis, and a well-developed and validated method is crucial for the accurate quantification of this compound. wjpmr.com Method development for a compound like this typically involves a systematic approach to optimize the separation of the main component from any related substances.
Method Development:
The development of a stability-indicating HPLC method would involve the selection of an appropriate column, mobile phase, and detector. A reversed-phase C18 column is often a suitable starting point for compounds of this nature. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired resolution and retention time. The pH of the aqueous buffer can significantly influence the retention and peak shape of amine-containing compounds. A photodiode array (PDA) detector is commonly employed to monitor the elution of the compounds and can provide information about the spectral purity of the peaks.
A representative HPLC method for a structurally similar compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Validation:
Once an optimal method is developed, it must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. wjpmr.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A summary of typical validation results for an HPLC method for a related amine compound is presented below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound such as this compound, GC can be a valuable tool, particularly for the analysis of residual solvents and certain volatile impurities. Due to the polar nature of the amine group, derivatization is often employed to improve peak shape and thermal stability. researchgate.net
Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and chloroformates. vt.edu The choice of derivatizing agent depends on the specific impurities being targeted and the desired sensitivity.
A typical GC method for a derivatized amine would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range.
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
| Injection Mode | Split |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC offers several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity. wikipedia.org For the analysis of amine-containing compounds, SFC can be a powerful alternative, often providing better peak shapes without the need for derivatization.
The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of a polar organic solvent, such as methanol or ethanol, and often an additive like an amine to improve the chromatography of basic compounds. A variety of stationary phases, similar to those used in HPLC, can be employed in SFC.
SFC is particularly well-suited for the separation of chiral compounds and can be a valuable tool for the analysis of enantiomeric purity of this compound if it is a chiral molecule.
Hyphenated Techniques for Enhanced Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry or nuclear magnetic resonance spectroscopy, are indispensable for the comprehensive analysis and impurity profiling of pharmaceutical compounds.
LC-MS/MS and GC-MS for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, and hyphenated mass spectrometry techniques are the primary tools for the identification and quantification of impurities.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile impurities. An optimized HPLC method is coupled to a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Electrospray ionization (ESI) is a common ionization technique for compounds like this compound.
LC-MS/MS can be used to:
Identify known and unknown impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
Quantify impurities at very low levels.
Elucidate the structures of degradation products formed under stress conditions (e.g., acid, base, oxidation, light, heat).
For instance, in the analysis of fluoxetine (B1211875), a structurally related drug, LC-MS/MS has been effectively used to identify and quantify its active metabolite, norfluoxetine, in various biological matrices. diva-portal.orgnih.gov A similar approach can be applied to identify process-related impurities and degradation products of this compound. datapdf.com
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities. restek.com Similar to standalone GC, derivatization may be necessary for polar impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which can be compared to spectral libraries for confirmation. GC-MS is particularly useful for identifying impurities arising from starting materials or reagents used in the synthesis.
HPLC-NMR Coupling
High-performance liquid chromatography-nuclear magnetic resonance (HPLC-NMR) spectroscopy is a powerful technique that combines the separation power of HPLC with the structure elucidation capabilities of NMR. This technique is particularly valuable for the unambiguous identification of unknown impurities and degradation products without the need for isolation.
For a fluorinated compound like this compound, ¹⁹F NMR can be a particularly powerful tool. nih.gov ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe for identifying and quantifying fluorine-containing impurities. manchester.ac.ukijirt.orgmanchester.ac.uk HPLC-NMR can provide both proton and fluorine NMR spectra of the separated components, providing detailed structural information.
While technically demanding, HPLC-NMR can significantly accelerate the structure elucidation process for novel impurities, providing a definitive link between the chromatographic peak and the molecular structure.
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric methods are fundamental in the quantitative analysis of aromatic compounds. These techniques rely on the principle that molecules absorb and emit light at specific wavelengths, which is proportional to their concentration.
For this compound, the presence of the fluorophenoxy chromophore allows for detection using UV-Vis spectrophotometry. Typically, the analysis would involve scanning a solution of the compound across a range of ultraviolet and visible wavelengths to determine the wavelength of maximum absorbance (λmax). This λmax is then used to quantify the compound in solution based on the Beer-Lambert law. While specific UV-Vis spectral data for this compound is not extensively published in publicly available literature, analogous compounds with a phenyl ring exhibit strong absorption in the UV region, typically between 200 and 300 nm. The exact λmax would be influenced by the substitution pattern on the aromatic ring and the solvent used for analysis.
Fluorometric methods can offer higher sensitivity and selectivity compared to spectrophotometry. For a molecule to be fluorescent, it must absorb light and then emit it at a longer wavelength. The native fluorescence of this compound may be limited. However, derivatization with a fluorescent tag is a common strategy to enhance detection. For instance, primary and secondary amines can be derivatized with reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent products, which can then be quantified with high sensitivity.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~ 270 nm |
| Molar Absorptivity (ε) | ~ 1,500 L·mol⁻¹·cm⁻¹ |
Note: This data is hypothetical and based on typical values for similar aromatic ethers and amines. Actual experimental values may vary.
Electrochemical Analytical Techniques
Electrochemical methods provide an alternative approach for the quantification of electroactive compounds. Techniques such as voltammetry can be used to study the oxidation or reduction of a molecule at an electrode surface. The resulting current is proportional to the concentration of the analyte.
The this compound molecule contains a secondary amine group and a substituted aromatic ring, both of which can be electrochemically active. The amine group can be oxidized at a suitable electrode, such as a glassy carbon electrode. The oxidation potential would be dependent on the pH of the supporting electrolyte.
Table 2: Potential Electrochemical Parameters for the Analysis of Aryl Alkyl Amines
| Technique | Electrode | pH of Supporting Electrolyte | Potential Range (V vs. Ag/AgCl) |
| Cyclic Voltammetry (CV) | Glassy Carbon | 7.4 (Phosphate Buffer) | -0.2 to +1.2 |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon | 7.4 (Phosphate Buffer) | 0.0 to +1.0 |
Note: These parameters are illustrative and based on methods developed for structurally related compounds. Method optimization would be required for this compound.
Chiral Separation Techniques for Enantiomeric Purity Assessment
As this compound is a chiral compound, the separation and quantification of its enantiomers are critical for understanding its pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most powerful techniques for this purpose.
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. These CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often very effective. The choice of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, along with a basic additive like diethylamine, is crucial for achieving optimal separation.
The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to find the conditions that provide the best resolution between the two enantiomer peaks. The enantiomeric purity can then be determined by calculating the peak area ratio of the two enantiomers.
Capillary electrophoresis offers an alternative with high efficiency and low sample consumption. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors for the separation of enantiomeric amines. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation.
Table 3: Exemplary Chiral HPLC and CE Conditions for the Separation of Chiral Amines
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Detection |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) | UV at 270 nm |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1, v/v/v) | UV at 270 nm |
| CE | Hydroxypropyl-β-cyclodextrin | 50 mM Phosphate buffer (pH 2.5) containing 20 mM HP-β-CD | UV at 214 nm |
Note: These conditions are based on established methods for the separation of fluoxetine and other chiral amines and would serve as a starting point for method development for this compound.
Chemical Reactivity, Stability, and Degradation Pathways of 3 3 Fluorophenoxy N Methylpropan 1 Amine
Hydrolytic Degradation Pathways
The hydrolytic stability of 3-(3-fluorophenoxy)-N-methylpropan-1-amine is primarily associated with the resilience of the ether bond connecting the fluorophenoxy group to the propane (B168953) amine chain. Aromatic ethers are generally characterized by their significant resistance to hydrolysis under neutral pH conditions. This stability arises from the delocalization of the oxygen lone pair electrons into the aromatic ring, which strengthens the C-O bond.
However, under forcing acidic or basic conditions, cleavage of the ether linkage can occur, although this typically requires elevated temperatures. In an acidic medium, the reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile on the aliphatic carbon adjacent to the ether oxygen. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to have a minimal direct impact on the hydrolysis of the ether bond at the aliphatic side.
Under strongly basic conditions, direct nucleophilic attack on the aliphatic carbon of the ether is unlikely due to the poor leaving group nature of the phenoxide. Therefore, significant hydrolytic degradation under typical environmental pH ranges is not anticipated to be a primary degradation pathway for this compound.
Oxidative Degradation Mechanisms
The secondary amine and the aromatic ring are the most probable sites for oxidative degradation of this compound. Secondary amines are known to be susceptible to oxidation through various mechanisms, often involving radical intermediates. In the presence of oxidizing agents such as hydroxyl radicals (•OH), which are common in atmospheric and aquatic environments, hydrogen abstraction from the N-H bond or the α-carbon (the carbon adjacent to the nitrogen) can occur.
This can initiate a cascade of reactions leading to the formation of imines, which can subsequently be hydrolyzed to form an aldehyde (propanal) and 3-fluorophenol (B1196323), along with methylamine (B109427). Alternatively, oxidation can lead to the formation of N-oxides. The initial steps of oxidative degradation of amines are believed to proceed through a radical mechanism. ntnu.no
The aromatic ring, while relatively stable, can also undergo oxidation, particularly in the presence of strong oxidizing agents or photocatalytic conditions. This can lead to hydroxylation of the ring or, in more extreme cases, ring-opening. The fluorine substituent may influence the regioselectivity of such attacks.
Photolytic Degradation Studies
Direct and indirect photolysis can contribute to the degradation of this compound in the environment. Aromatic compounds can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. The C-F bond on the aromatic ring is generally strong, but photolytic cleavage is a possibility, leading to defluorination. Photolysis of fluorinated pharmaceuticals has been observed to result in the formation of various fluorinated byproducts. acs.org
Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals. As mentioned in the oxidative degradation section, these species can readily attack both the amine and the aromatic portions of the molecule. The presence of photosensitizers in the environment, such as humic acids, can accelerate the rate of indirect photolytic degradation.
Thermal Stability and Solid-State Degradation
The thermal stability of this compound will be influenced by the strength of its covalent bonds. In general, the aromatic ether linkage and the C-F bond are thermally robust. The aliphatic amine portion of the molecule is more likely to be the point of initial thermal decomposition.
The degradation of amines at elevated temperatures is a complex process that can be influenced by the presence of other substances, such as oxygen or carbon dioxide. bre.com For secondary amines, thermal degradation can involve N-dealkylation and other fragmentation pathways. nih.gov In the solid state, the stability of the compound will depend on its crystalline form and the presence of any impurities. The formation of heat-stable salts, which can occur if the amine reacts with acidic impurities, can impact its thermal behavior and degradation profile. sulfurrecovery.comaaqr.org
Interaction with Environmental Factors
In the environment, the fate of this compound will be governed by a combination of the degradation pathways discussed above, as well as other processes such as sorption to soil and sediment. Its interaction with environmental factors can be summarized as follows:
pH: While stable to hydrolysis at neutral pH, extreme pH conditions could facilitate slow degradation.
Sunlight: Photolysis, both direct and indirect, is expected to be a significant degradation pathway in sunlit surface waters and the atmosphere.
Redox Conditions: In oxic environments, oxidative degradation of the amine moiety is likely. The fate under anaerobic conditions is less certain but may involve reductive defluorination.
Microbial Activity: Biodegradation could play a role in the ultimate fate of this compound, with microorganisms potentially utilizing it as a carbon or nitrogen source. The ether linkage and the fluorinated ring may present challenges for microbial degradation.
Identification and Characterization of Degradation Products
Based on the potential degradation pathways, a number of degradation products can be anticipated. The identification and characterization of these products would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). espci.frnih.gov
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Hydrolysis | 3-fluorophenol, N-methylpropan-1-amine |
| Oxidation | 3-fluorophenol, propanal, methylamine, N-oxide of the parent compound |
| Photolysis | Defluorinated aromatic products, hydroxylated derivatives |
| Thermal Degradation | N-methylpropan-1-amine, 3-fluorophenol, various smaller fragments |
Theoretical and Advanced Computational Studies on 3 3 Fluorophenoxy N Methylpropan 1 Amine
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These studies provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding its chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For 3-(3-fluorophenoxy)-N-methylpropan-1-amine, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the phenoxy group and the nitrogen atom of the amine. The lone pair of electrons on the nitrogen and the π-system of the benzene (B151609) ring are likely to contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom.
The HOMO-LUMO energy gap can be calculated using various levels of theory and basis sets in quantum chemical software. This value provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -8.5 to -9.5 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.5 to 0.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 8.0 to 10.0 | Energy difference between HOMO and LUMO |
Note: These values are theoretical predictions and can vary depending on the computational method and basis set used.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the ether linkage and the nitrogen atom of the amine group, due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its immediate vicinity. Conversely, the hydrogen atoms of the amine group and the aromatic ring are expected to be in regions of positive potential (blue), making them potential sites for nucleophilic interaction.
The distribution of atomic charges within a molecule provides further insight into its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. These calculations would likely show that the nitrogen, oxygen, and fluorine atoms in this compound carry partial negative charges, while the carbon and hydrogen atoms bear partial positive charges.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 - 5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.0 - 5.0 |
| Global Electrophilicity (ω) | χ2 / (2η) | 1.6 - 3.125 |
Note: These values are derived from the predicted HOMO and LUMO energies and are indicative of the molecule's general reactivity.
Molecular Dynamics Simulations (Beyond Conformational Analysis)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. While often used for conformational analysis, MD simulations can provide deeper insights into the behavior of this compound in different environments. For instance, MD simulations can be used to study the molecule's interactions with a solvent, such as water, to understand its solvation properties and how it might behave in an aqueous environment.
Furthermore, MD simulations can be employed to investigate the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulation box with a target receptor, it is possible to observe the binding process, identify key interacting residues, and calculate the binding free energy. This information is invaluable in fields like drug discovery for understanding the mechanism of action and for designing more potent molecules.
Chemoinformatics and Virtual Screening Methodologies
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. For this compound, chemoinformatic tools can be used to compare its structural and physicochemical properties with those of known compounds in large chemical libraries. This can help in identifying molecules with similar properties or potential biological activities.
Virtual screening is a chemoinformatic technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If this compound were to be investigated as a potential therapeutic agent, its structure could be used as a query in a virtual screening campaign. Both ligand-based and structure-based virtual screening methods could be employed. In ligand-based screening, molecules with similar shapes and electronic features would be sought. In structure-based screening, the molecule would be docked into the binding site of a target protein to predict its binding affinity and pose.
In Silico Prediction of Physicochemical Properties
A variety of physicochemical properties of this compound can be predicted using in silico methods, often based on Quantitative Structure-Property Relationship (QSPR) models. These models use the molecular structure to predict properties such as solubility, lipophilicity (logP), polar surface area, and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 183.22 g/mol | Calculation |
| logP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | QSPR Prediction |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | Fragment-based calculation |
| Number of Hydrogen Bond Donors | 1 | Rule-based |
| Number of Hydrogen Bond Acceptors | 3 | Rule-based |
| pKa (most basic) | 9.5 - 10.5 | QSPR Prediction |
Note: These values are predictions from various in silico tools and provide an estimation of the compound's physicochemical profile.
Chemical Derivatization and Functionalization for Research Tools
Synthesis of Radiolabeled Analogs for In Vitro Studies
Radiolabeled analogs are indispensable for quantitative in vitro binding assays and for visualizing target proteins in tissues. The synthesis of such analogs of 3-(3-fluorophenoxy)-N-methylpropan-1-amine can be achieved by incorporating positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
One common strategy involves the N-methylation of a desmethyl precursor using a radiolabeled methylating agent. For instance, [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate can be reacted with the corresponding primary amine precursor, 3-(3-fluorophenoxy)propan-1-amine, to introduce the ¹¹C-label on the nitrogen atom. This approach has been successfully used for labeling analogs of similar transporter ligands.
Alternatively, ¹⁸F-labeling can be pursued, which is often preferred due to the longer half-life of ¹⁸F (109.8 minutes) compared to ¹¹C (20.4 minutes). A potential synthetic route involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For the synthesis of an ¹⁸F-labeled version of the title compound, a precursor with a leaving group (e.g., tosylate or mesylate) on the phenoxy ring could be utilized, although this would alter the parent compound's structure. A more direct approach for creating analogs involves attaching an ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl, to the nitrogen atom of the desmethyl precursor. nih.gov
While studies on ¹⁸F-fluoxetine itself have shown high nonspecific binding, which can mask the specific signal from SERT, the structural modification in this compound might alter its pharmacokinetic properties, potentially leading to a more favorable signal-to-noise ratio in imaging studies. nih.govresearchgate.netresearchgate.net
Table 1: Potential Radiolabeling Strategies
| Isotope | Precursor | Radiolabeling Reagent | Labeled Position |
|---|---|---|---|
| Carbon-11 (¹¹C) | 3-(3-fluorophenoxy)propan-1-amine | [¹¹C]Methyl Iodide | N-methyl group |
| Fluorine-18 (¹⁸F) | 3-(3-fluorophenoxy)propan-1-amine | N-(2-[¹⁸F]fluoroethyl)maleimide | N-fluoroethyl group |
Bioconjugation Strategies for Chemical Probe Development
Bioconjugation transforms the core molecule into a versatile chemical probe by attaching it to other functional molecules like biotin, affinity tags, or solid supports. The secondary amine of this compound is the most common target for conjugation. thermofisher.com
A typical strategy involves acylation of the secondary amine with a linker molecule that has a reactive group at its distal end. For example, a linker with an N-hydroxysuccinimide (NHS) ester can react with the amine to form a stable amide bond. thermofisher.com The other end of the linker could contain a functional group such as a terminal alkyne or azide, enabling "click chemistry" reactions for subsequent attachment to biomolecules.
Another approach is to first functionalize the parent compound. For instance, the N-methyl group can be replaced with an N-hydroxyethyl group. This introduces a primary alcohol that can be further derivatized or used as a point of attachment for other molecules. researchgate.net These strategies allow the core structure, which is responsible for binding to the target (SERT), to be tethered to reporters or immobilization matrices for use in affinity chromatography or pull-down assays.
Table 2: Bioconjugation Reactive Groups and Linkers
| Target Functional Group | Reagent/Linker Type | Resulting Bond | Application |
|---|---|---|---|
| Secondary Amine | NHS-ester Linker | Amide | Attachment of biotin, fluorophores |
| Secondary Amine | Isothiocyanate Linker | Thiourea | Immobilization on surfaces |
Synthesis of Fluorescently Tagged Derivatives for Molecular Visualization
Fluorescently labeled ligands are powerful tools for visualizing receptors and transporters in cells and tissues using techniques like confocal microscopy. nih.gov The synthesis of a fluorescent derivative of this compound involves covalently attaching a fluorophore to the core structure.
The choice of fluorophore and the length of the linker used for attachment are critical, as they can significantly impact the binding affinity and selectivity of the resulting probe. researchgate.netrsc.org Common fluorophores include rhodamine, fluorescein, and cyanine (B1664457) dyes. Research on fluorescent ligands for SERT, often based on scaffolds like citalopram, has shown that a linker is typically required to distance the bulky fluorophore from the pharmacophore to preserve binding. rsc.orgacs.org
A synthetic strategy would involve reacting a precursor of this compound, typically the desmethyl primary amine, with a fluorophore that has been pre-activated with a linker ending in an amine-reactive group (e.g., an NHS ester or isothiocyanate). The length of the linker, often an alkyl chain (e.g., C3 or C6), can be varied to optimize the binding properties of the final fluorescent probe. researchgate.net
Table 3: Examples of Fluorophores for Conjugation
| Fluorophore Class | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|
| Rhodamine | ~550 | ~575 | High photostability and quantum yield |
| PyrAte Dyes | ~450 | ~500 | Large Stokes shift, suitable for two-photon microscopy |
| Coumarin | ~350-450 | ~400-500 | Environmentally sensitive fluorescence |
Covalent Modifiers for Mechanistic Chemical Biology Research
Converting a reversible ligand like this compound into a covalent modifier allows for the permanent labeling of its target protein. This is achieved by incorporating a reactive electrophilic group, often called a "warhead," into the molecule's structure. researchgate.netnih.gov This warhead is designed to form a covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) within or near the ligand's binding site on the target protein. youtube.com
The design of such a covalent probe requires careful positioning of the warhead so that it is oriented correctly to react with a targetable residue once the core moiety is non-covalently bound in its pocket. nih.gov Common electrophilic warheads include acrylamides, chloroacetamides, and fluorosulfonates. scholaris.califechemicals.com
For the this compound scaffold, a warhead could be incorporated by modifying one of the aromatic rings or by attaching it to the nitrogen atom via a linker. For example, an acrylamide (B121943) group could be added to the phenyl ring. The resulting covalent probe would initially bind to SERT based on the affinity of the parent scaffold, followed by the irreversible covalent reaction, which can help in identifying binding sites, studying receptor turnover, and developing inhibitors with prolonged duration of action.
Table 4: Common Electrophilic Warheads and Their Target Residues
| Warhead | Target Residue(s) | Reaction Type |
|---|---|---|
| Acrylamide | Cysteine | Michael Addition |
| Chloroacetamide | Cysteine, Lysine, Histidine | Nucleophilic Substitution |
| Sulfonyl Fluoride | Serine, Tyrosine, Lysine | Nucleophilic Acyl Substitution |
Q & A
Q. What are the optimal synthetic routes for 3-(3-fluorophenoxy)-N-methylpropan-1-amine, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-fluorophenol with a halogenated propan-1-amine derivative. For example, reacting 3-fluorophenol with 3-chloro-N-methylpropan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) . Key intermediates, such as 3-(3-fluorophenoxy)propan-1-amine, can be purified using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted starting materials and by-products. Final N-methylation may employ reductive amination with formaldehyde and sodium cyanoborohydride .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) coupled with UV detection at 254 nm. Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show a triplet for the methylene group adjacent to the ether oxygen (~δ 4.1 ppm) and a singlet for the N-methyl group (~δ 2.3 ppm) . FT-IR can confirm the presence of C-F (1080–1120 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for fluorophenoxy-propanamine derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., receptor binding affinity) may arise from differences in stereochemical purity or assay conditions. To address this:
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereochemistry significantly impacts activity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, buffer pH, temperature) using a reference standard (e.g., fluoxetine for serotonin reuptake inhibition assays) .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify trends in structure-activity relationships (SAR) .
Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
- Methodological Answer : PK studies should include:
- In Vitro Models : Assess metabolic stability using liver microsomes (human or rodent) and quantify CYP450 enzyme inhibition .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
- Blood-Brain Barrier (BBB) Permeability : Employ an in vitro BBB model (e.g., co-culture of endothelial cells and astrocytes) or in vivo imaging (e.g., PET with radiolabeled compound) .
Q. What computational methods are suitable for predicting the binding mode of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict interactions with targets like serotonin transporters (SERT). Steps include:
- Target Preparation : Retrieve the SERT crystal structure (PDB ID: 5I6X) and optimize protonation states using tools like PROPKA .
- Ligand Parameterization : Generate force field parameters for the compound using the AM1-BCC method in OpenBabel.
- Binding Affinity Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
